7-(2-methoxyethyl)-1,3-dimethyl-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione 7-(2-methoxyethyl)-1,3-dimethyl-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione
Brand Name: Vulcanchem
CAS No.: 578744-98-6
VCID: VC11971631
InChI: InChI=1S/C20H26N6O3/c1-22-17-16(18(27)23(2)20(22)28)26(13-14-29-3)19(21-17)25-11-9-24(10-12-25)15-7-5-4-6-8-15/h4-8H,9-14H2,1-3H3
SMILES: CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCN(CC3)C4=CC=CC=C4)CCOC
Molecular Formula: C20H26N6O3
Molecular Weight: 398.5 g/mol

7-(2-methoxyethyl)-1,3-dimethyl-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione

CAS No.: 578744-98-6

Cat. No.: VC11971631

Molecular Formula: C20H26N6O3

Molecular Weight: 398.5 g/mol

* For research use only. Not for human or veterinary use.

7-(2-methoxyethyl)-1,3-dimethyl-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione - 578744-98-6

Specification

CAS No. 578744-98-6
Molecular Formula C20H26N6O3
Molecular Weight 398.5 g/mol
IUPAC Name 7-(2-methoxyethyl)-1,3-dimethyl-8-(4-phenylpiperazin-1-yl)purine-2,6-dione
Standard InChI InChI=1S/C20H26N6O3/c1-22-17-16(18(27)23(2)20(22)28)26(13-14-29-3)19(21-17)25-11-9-24(10-12-25)15-7-5-4-6-8-15/h4-8H,9-14H2,1-3H3
Standard InChI Key KGNVMGFFHCRSPC-UHFFFAOYSA-N
SMILES CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCN(CC3)C4=CC=CC=C4)CCOC
Canonical SMILES CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCN(CC3)C4=CC=CC=C4)CCOC

Introduction

Synonyms and Identifiers

The compound is known by various synonyms, including:

  • BAS 07401630

  • MLS000765232

  • F1468-0137 .

Other identifiers include:

  • CAS Number: 578744-98-6

  • ChEMBL ID: CHEMBL1731490 .

Biological Relevance

Although specific biological activity data for this compound is limited in the provided sources, purine derivatives are widely studied for their pharmacological properties. Compounds with similar structures have been investigated as potential inhibitors of enzymes like phosphodiesterases or as receptor antagonists in various therapeutic areas such as neurology and oncology .

Synthesis and Applications

5.1 Synthesis Pathways
While no explicit synthesis pathway for this compound was detailed in the sources, similar purine derivatives are synthesized via alkylation or acylation reactions involving substituted purines and piperazine derivatives .

5.2 Potential Applications
Given its structural similarity to other bioactive molecules, this compound may have potential applications in:

  • Neurological research (e.g., receptor modulation).

  • Anti-cancer studies (e.g., kinase inhibition).

Further experimental validation is required to establish its specific pharmacological profile.

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